4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide, identified by the CAS number 922006-93-7, is a compound of interest in pharmaceutical research. Its molecular formula is with a molecular weight of 362.4 g/mol . This compound belongs to the class of sulfonamides and is characterized by the presence of a benzoxazepine moiety, which contributes to its biological activity.
The synthesis of 4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. While specific synthetic pathways may vary, common methods include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) and yields are crucial for optimizing these synthesis routes but are not specified in the available literature.
The molecular structure of 4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide can be represented using various chemical notation systems:
InChI=1S/C17H18N2O5S/c1-12-10-14(24-3)5-7-17(12)26(22,23)19-13-4-6-16-15(11-13)18(21)20(2)8-9-25-16/h4-7,10-11,19H,8-9H2,1-3H3This notation provides a unique identifier for the compound's structure and allows for computational analysis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.4 g/mol |
| SMILES Representation | CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
The reactivity of 4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide can be explored through various chemical reactions:
Each reaction pathway requires careful consideration of reaction conditions and potential by-products.
Further experimental studies are necessary to elucidate its precise mechanism.
While specific physical properties such as density and boiling point are not readily available for this compound , some general properties can be inferred:
| Property | Value |
|---|---|
| Melting Point | Not Available |
| Density | Not Available |
| Solubility | Typically moderate in organic solvents |
These properties are essential for understanding the compound's behavior in various experimental settings.
The primary applications of 4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide lie in scientific research:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 91698-30-5
CAS No.: 68609-92-7
CAS No.: